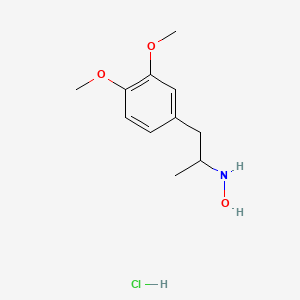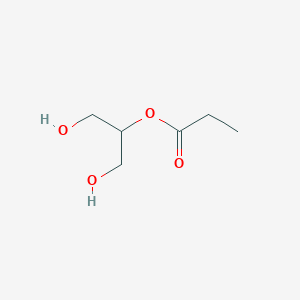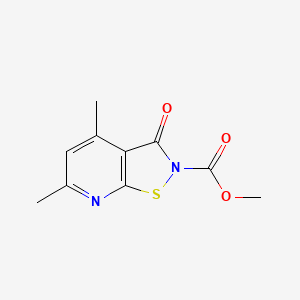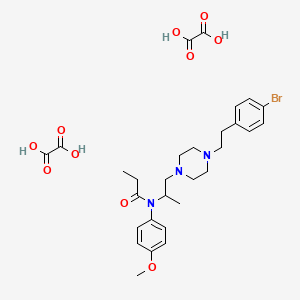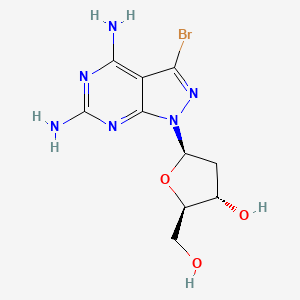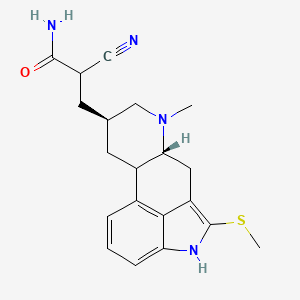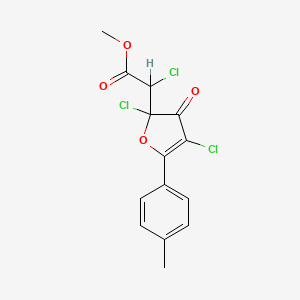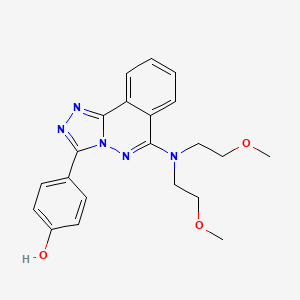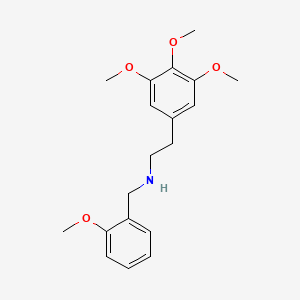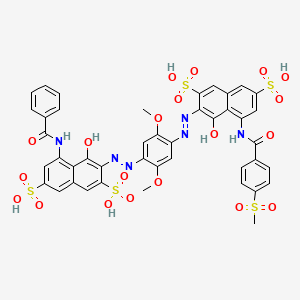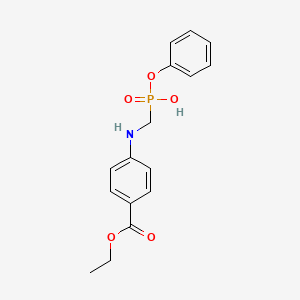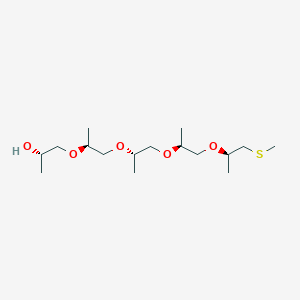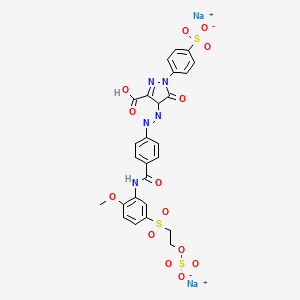
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a cyclohexene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide has several scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridine ring and carboxamide group contribute to its overall stability and reactivity . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and sulfonamides, such as:
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates used in various organic synthesis reactions.
Trifluoromethyl ketones: Known for their unique properties and applications in medicinal chemistry.
Uniqueness
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-3-cyclohexene-1-carboxamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a cyclohexene moiety. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
141284-08-4 |
|---|---|
Fórmula molecular |
C14H16F3N3O3S |
Peso molecular |
363.36 g/mol |
Nombre IUPAC |
N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H16F3N3O3S/c1-24(22,23)20-12-11(7-10(8-18-12)14(15,16)17)19-13(21)9-5-3-2-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,18,20)(H,19,21) |
Clave InChI |
IRFNCAUMENOWJE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


